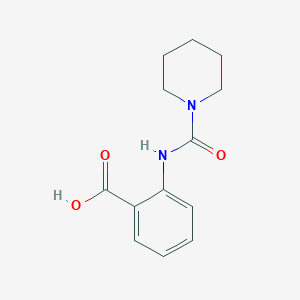

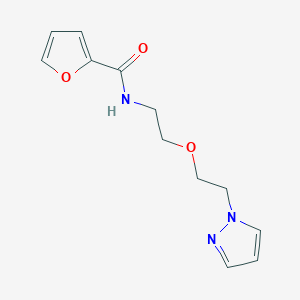

![molecular formula C10H13NO B2732469 (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine CAS No. 60368-00-5](/img/structure/B2732469.png)

(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . It also contains a hydroxylamine group, which is an ammonia derivative with a hydroxy group attached to one of the hydrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would be based on the groups it contains. The methylidene group would be represented as =CH2, where the ‘=’ denotes the double bond . The hydroxylamine group would have the structure -NH2OH.Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures often undergo addition-elimination reactions . These reactions include three sequential procedures: base-promoted intermolecular addition of hydroxylamine to nitrile to lead to amidoxime, treatment of the amidoxime with an aldehyde to form 4,5-dihydro-1,2,4-oxadiazole, and oxidization of the 4,5-dihydro-1,2,4-oxadiazole by using another aldehyde to afford 1,2,4-oxadiazole .Aplicaciones Científicas De Investigación

Exploration of Epigenetic Modifications

One significant area of research focuses on understanding the role of epigenetic modifications in various biological processes. For instance, 5-Hydroxymethylcytosine (hmC), a modified base in mammalian tissue, has been studied for its potential role in active DNA demethylation pathways. Research using sensitive isotope-based LC-MS methods to determine hmC levels across different tissues suggests that hmC is present in all examined tissues, with the highest concentrations found in neuronal cells of the CNS. This implies a potential involvement in neurological functions and disorders, although the exact function of hmC remains to be fully elucidated (Globisch et al., 2010).

Implications in Oxidative Stress and Aging

Another critical application of research on (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine and its derivatives is in understanding the mechanisms of oxidative stress and its implications in aging and diseases. N-t-Butyl hydroxylamine, a derivative, has been shown to delay senescence in human lung fibroblasts at much lower concentrations compared to its parent compound, indicating its potential as a more effective agent in mitigating oxidative damage and delaying the onset of senescence-related phenotypes (Atamna et al., 2000).

Role in Neurodegenerative Diseases

Research on the distribution and effects of 5-hydroxymethylcytosine within the brain suggests that it may play a crucial role in neurodegenerative diseases. The distribution of 5-hmC in human cell lines and its enrichment in genes linked to neurodegenerative disorders highlight its potential involvement in the epigenetic regulation mechanisms underlying these diseases. This indicates a promising avenue for therapeutic interventions targeting epigenetic modifications in neurodegenerative diseases (Pastor et al., 2011).

Chemical and Pharmaceutical Applications

The synthesis and characterization of derivatives of this compound have broad implications in chemical and pharmaceutical research. For example, the novel method for synthesizing deuterated ephedrines using N-methyl-N-trimethylsilyltrifluoroacetamide showcases the versatility of these compounds in creating labeled molecules for clinical, forensic, and doping control analysis. This highlights the potential for these compounds in the development of new analytical methods and pharmaceutical applications (Thevis et al., 2004).

Environmental and Biological Monitoring

The applications of this compound derivatives extend into environmental and biological monitoring. The development of highly sensitive detection methods for hydroxylamine, a potential environmental pollutant, using modified electrodes illustrates the utility of these compounds in environmental monitoring and safety assessments. Such advances in analytical chemistry provide critical tools for detecting and quantifying trace levels of various substances in the environment, contributing to our understanding of environmental health and safety (Kannan & John, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOHEWMMQBPMJ-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

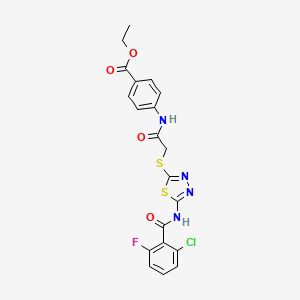

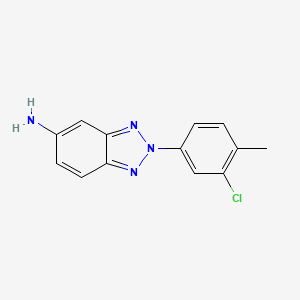

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)

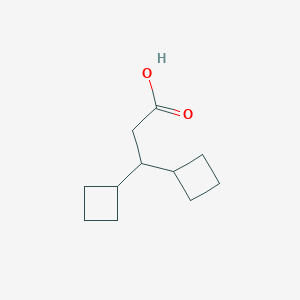

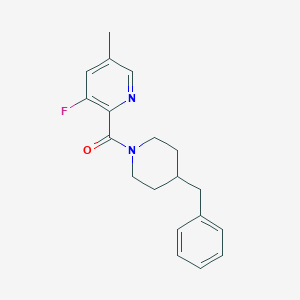

![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)

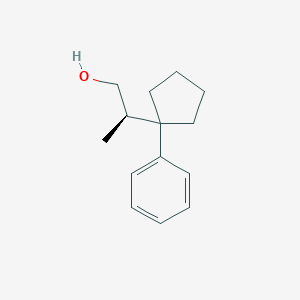

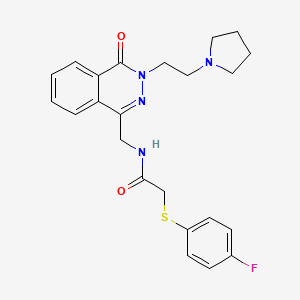

![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)

![1-benzyl-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2732397.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2732398.png)